Fhit Tumor Suppressor Protein Substrate Discrimination: Ap4A vs. Ap3A (~300-Fold Specificity Difference)
The human Fhit (fragile histidine triad) protein, a putative tumor suppressor and canonical dinucleoside triphosphate hydrolase (EC 3.6.1.29), strongly discriminates between diadenosine triphosphate (Ap3A) and diadenosine tetraphosphate (Ap4A). Ap4A is a poor substrate for Fhit, with a Km of 4.6 µM compared to 1.3 µM for Ap3A. The specificity constant (kcat/Km) for Ap3A is 2.0 × 10⁶ M⁻¹s⁻¹ versus only 6.7 × 10³ M⁻¹s⁻¹ for Ap4A, representing an approximately 300-fold preference for the triphosphate form [1]. This differential substrate recognition enables researchers to use Ap4A ammonium salt as a selective substrate for Ap4A-specific hydrolases (EC 3.6.1.17) while being poorly recognized by Ap3A-preferring enzymes such as Fhit.
| Evidence Dimension | Fhit hydrolase substrate specificity (Km and kcat/Km) |
|---|---|
| Target Compound Data | Ap4A: Km = 4.6 µM; kcat/Km = 6.7 × 10³ M⁻¹s⁻¹ |
| Comparator Or Baseline | Ap3A: Km = 1.3 µM; kcat/Km = 2.0 × 10⁶ M⁻¹s⁻¹ |
| Quantified Difference | ~300-fold higher specificity constant for Ap3A over Ap4A; Km for Ap3A is 3.5-fold lower (tighter binding) |
| Conditions | Glutathione S-transferase (GST)-Fhit fusion protein; in vitro enzyme kinetics assay; Mn²⁺ or Mg²⁺ as cofactor; Ap3A is the preferred substrate among ApnA (n = 3–6) |
Why This Matters
This ~300-fold specificity differential makes Ap4A ammonium salt the appropriate substrate choice for discriminating between Ap3A-preferring hydrolases (such as Fhit, implicated in tumor suppression) and bona fide Ap4A hydrolases (NUDT2/EC 3.6.1.17), which is critical for enzymology studies of dinucleoside polyphosphate metabolism.
- [1] Barnes LD, Garrison PN, Siprashvili Z, et al. Fhit, a putative tumor suppressor in humans, is a dinucleoside 5′,5‴-P1,P3-triphosphate hydrolase. Biochemistry. 1996;35(36):11529-11535. doi:10.1021/bi961415t. PMID: 8794732. View Source
